molecular formula C20H38O2 B13857970 Eicosanedial

Eicosanedial

Cat. No.: B13857970
M. Wt: 310.5 g/mol
InChI Key: KGIZOIFZDFMPMF-UHFFFAOYSA-N
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Description

Eicosanedial is a long-chain aliphatic diol with the molecular formula C20H42O2 It is a derivative of eicosane, a saturated hydrocarbon with 20 carbon atoms this compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms, making it a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosanedial can be synthesized through several methods, including:

    Oxidation of Eicosane: One common method involves the oxidation of eicosane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. This reaction typically requires elevated temperatures and prolonged reaction times to achieve complete oxidation.

    Hydroformylation of Alkenes: Another approach involves the hydroformylation of long-chain alkenes, followed by hydrogenation to yield the corresponding diol. This method utilizes catalysts such as rhodium complexes and requires high pressures of carbon monoxide (CO) and hydrogen (H2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Eicosanedial undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form eicosanoic acid or other oxidized derivatives.

    Reduction: The compound can be reduced to eicosane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Acid chlorides or anhydrides for esterification, and alkyl halides for etherification.

Major Products Formed

    Oxidation: Eicosanoic acid and other oxidized derivatives.

    Reduction: Eicosane.

    Substitution: Eicosane esters, ethers, and other substituted derivatives.

Scientific Research Applications

Eicosanedial has several scientific research applications, including:

    Materials Science: this compound is used as a building block for the synthesis of polymers and other advanced materials. Its long aliphatic chain imparts hydrophobic properties, making it suitable for applications in coatings and surface treatments.

    Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems. Its diol functionality allows for the attachment of various pharmacophores, enhancing the solubility and bioavailability of drugs.

    Organic Synthesis: this compound serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules and functionalized derivatives.

    Biology: Research is ongoing to explore the biological activity of this compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of eicosanedial depends on its specific application and the molecular targets involved. In drug delivery systems, this compound can enhance the solubility and stability of drugs, facilitating their transport across biological membranes. In materials science, the hydrophobic nature of this compound contributes to the formation of water-resistant coatings and surfaces.

Comparison with Similar Compounds

Eicosanedial can be compared with other long-chain aliphatic diols, such as:

    Hexadecanediol: A diol with 16 carbon atoms, used in similar applications but with different physical properties due to its shorter chain length.

    Octadecanediol: An 18-carbon diol with applications in cosmetics and personal care products.

This compound is unique due to its specific chain length and the presence of two hydroxyl groups, which impart distinct physical and chemical properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icosanedial

InChI

InChI=1S/C20H38O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h19-20H,1-18H2

InChI Key

KGIZOIFZDFMPMF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC=O)CCCCCCCCC=O

Origin of Product

United States

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